1-(4-Methoxyphenyl)cyclopentanamine
CAS No.: 75095-85-1
Cat. No.: VC16469589
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 75095-85-1 | 
|---|---|
| Molecular Formula | C12H17NO | 
| Molecular Weight | 191.27 g/mol | 
| IUPAC Name | 1-(4-methoxyphenyl)cyclopentan-1-amine | 
| Standard InChI | InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3 | 
| Standard InChI Key | AXOUBGWNQDCRAW-UHFFFAOYSA-N | 
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCC2)N | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-(4-methoxyphenyl)cyclopentanamine is C₁₂H₁₇NO, with a molar mass of 191.27 g/mol. Its hydrochloride derivative (C₁₂H₁₈ClNO) has a molar mass of 227.73 g/mol . The compound features a cyclopentane ring fused to a 4-methoxyphenyl group, with an amine substituent at the bridgehead position. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric profile, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Production
Industrial Synthesis Routes
The synthesis of 1-(4-methoxyphenyl)cyclopentanamine hydrochloride is detailed in patent WO2015159170A2, which describes a multi-step enantioselective process :
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Condensation: 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene using molecular sieve 4A to form an imine intermediate. 
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Reduction: The imine is hydrogenated using Adams' catalyst (platinum oxide) to yield a diastereomeric amine. 
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Oxidative Resolution: Sodium metaperiodate cleaves the norephedrine moiety, producing (S)-(-)-1-(4-methoxyphenyl)ethylamine with 57% optical purity. 
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Enzymatic Resolution: Lipase B catalyzes further purification, achieving 78% enantiomeric excess (e.e.). 
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Outcome | 
|---|---|---|
| Condensation | 4A molecular sieve, benzene, Δ | Imine formation (Yield: 85–90%) | 
| Reduction | H₂, Adams' catalyst, 40–50°C | Diastereomeric amine (Yield: 75%) | 
| Resolution | NaIO₄, H₂O/MeOH | 57% e.e. | 
| Enzymatic | Lipase B, pH 7.0, 30°C | 78% e.e. | 
Chirality and Optical Activity
The patent highlights the challenge of achieving high enantiomeric purity. Asymmetric hydroboration using (S)-quinap and catecholborane improved optical purity to 98% e.e., making this method preferable for pharmaceutical applications .
Applications and Research Findings
Pharmaceutical Intermediates
1-(4-Methoxyphenyl)cyclopentanamine serves as a precursor in the synthesis of neuromodulators and serotonin reuptake inhibitors. Its rigid bicyclic structure mimics natural alkaloids, enabling binding to central nervous system receptors .
Material Science
The compound’s aromatic and amine functionalities make it a candidate for polymer cross-linking agents. Research into its use in epoxy resins and conductive polymers is ongoing, though published data remain limited .
| GHS Code | Hazard Statement | Precautionary Measures | 
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion | 
| H315 | Causes skin irritation | Wear protective gloves | 
| H319 | Causes serious eye irritation | Use eye protection | 
| H335 | May cause respiratory irritation | Ensure adequate ventilation | 
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